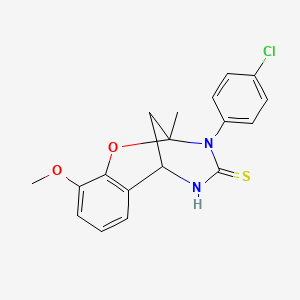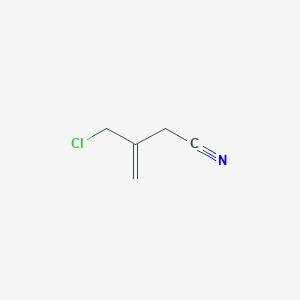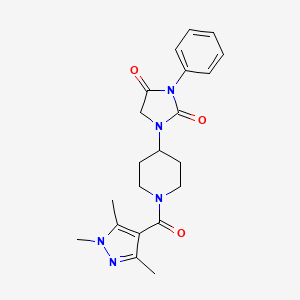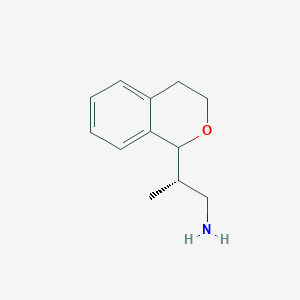![molecular formula C15H16N2O4S B2556220 5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034306-06-2](/img/structure/B2556220.png)
5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Applications
Flavin-Mediated Photocycloaddition
A study by Jirásek et al. (2017) demonstrates the use of flavin-mediated visible-light [2+2] photocycloaddition as an effective tool for the cyclization of ω-phenyl and ω,ω'-diphenyl-4-aza-1,6-heptadienes. This method facilitates the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their quaternary salts, showing practical applications in the synthesis of biologically active compounds and chiral spiro ammonium salts (Jirásek et al., 2017).
Enantiospecific Synthesis
Houghton et al. (1993) describe an enantioselective synthesis approach for (4R)-1-azabicyclo[2.2.1]heptane derivatives, starting from trans-4-hydroxy-L-proline. This method highlights the versatility of azabicycloheptane derivatives in chemical synthesis, providing a pathway for the generation of novel compounds (Houghton et al., 1993).
Gold-Catalyzed Cycloisomerization
Miege et al. (2010) present a gold-catalyzed cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides, leading to the formation of 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes. This reaction showcases the application of gold catalysis in the efficient and selective synthesis of bicyclic compounds (Miege et al., 2010).
Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives
Marco-Contelles et al. (2009) achieved the synthesis of new 7-azabicyclo[2.2.1]heptane derivatives through a four-step synthetic sequence, highlighting the potential of these compounds in the development of novel pharmaceuticals and materials (Marco-Contelles et al., 2009).
Physicochemical Characterization and Risk Assessment
Risk Assessment of Metastable Dihydrate API Phase
Mortko et al. (2010) conducted a risk assessment and physicochemical characterization of a metastable dihydrate API phase of a β-lactamase inhibitor, underscoring the importance of selecting the most appropriate form of an active pharmaceutical ingredient for development based on solubility and dissolution profiles (Mortko et al., 2010).
Properties
IUPAC Name |
5-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-16-15(9-20-10)11-2-4-14(5-3-11)22(18,19)17-7-13-6-12(17)8-21-13/h2-5,9,12-13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBZWVQYLMZCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4CC3CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2556139.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2556140.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556143.png)
![N-[3-(Dimethylamino)-3-oxo-2-phenylpropyl]but-2-ynamide](/img/structure/B2556144.png)
![1-(Prop-2-yn-1-yl)-4-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]piperazine](/img/structure/B2556147.png)

![methyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2556149.png)

![3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2556152.png)

![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/no-structure.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2556157.png)

